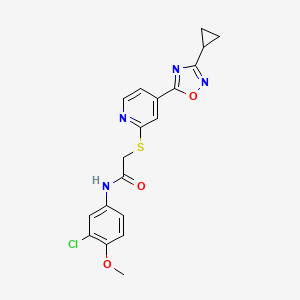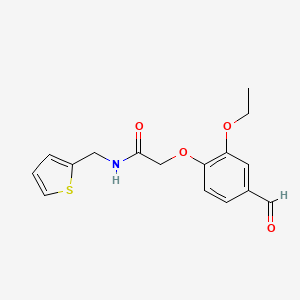
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide, also known as EFTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acetamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. This compound's anti-inflammatory and antioxidant properties are believed to be due to its ability to modulate the expression of various cytokines and enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. This compound has also been shown to modulate the expression of various cytokines and enzymes involved in inflammation and oxidative stress. In addition, it has been shown to have potential as a neuroprotective agent and for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to exhibit significant anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of this compound's mechanism of action and its potential as a neuroprotective agent. Further research is also needed to determine the optimal dosage and administration of this compound for various applications. Additionally, the development of more efficient synthesis methods for this compound may improve its availability and affordability for research purposes.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Despite its low solubility in water, this compound has several advantages for lab experiments and holds promise for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential for clinical applications.
Méthodes De Synthèse
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been synthesized using different methods, including the reaction of 2-(2-ethoxy-4-formylphenoxy) acetamide with thiophen-2-ylmethylamine in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours, and the product is obtained after purification through recrystallization. Other methods include the reaction of 2-(2-ethoxy-4-formylphenoxy) acetamide with thiophen-2-ylmethylamine in the presence of sodium hydride and dimethylformamide. The reaction mixture is then heated, and the product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. In addition, it has been shown to have potential as a neuroprotective agent and for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-20-15-8-12(10-18)5-6-14(15)21-11-16(19)17-9-13-4-3-7-22-13/h3-8,10H,2,9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBFPWUOMQDZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2863653.png)

![N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2863656.png)
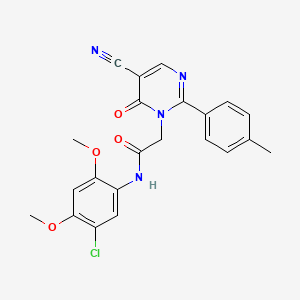
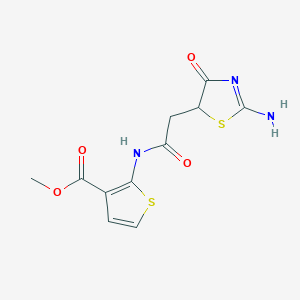
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2863663.png)
![N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863665.png)

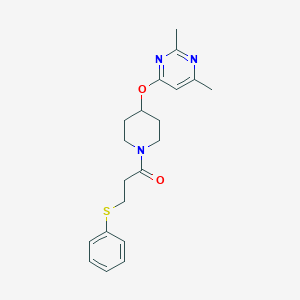
![N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride](/img/structure/B2863671.png)

![7,9-dimethyl-1-(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863673.png)
![(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2863674.png)
